三甲基镓

描述

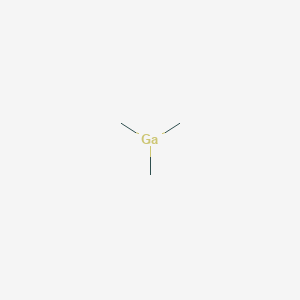

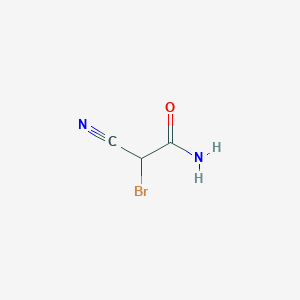

Trimethylgallium, often abbreviated to TMG or TMGa, is the organogallium compound with the formula Ga(CH3)3 . It is a colorless, pyrophoric liquid . Unlike trimethylaluminium, TMG adopts a monomeric structure .

Synthesis Analysis

Trimethylgallium can be synthesized by the reaction of methylmagnesium iodide and gallium trichloride, which generates a trimethyl gallium ether complex. This complex then dissociates to generate Trimethylgallium . Another study compared ways of synthesizing trimethylgallium from the viewpoint of impurities, especially electrically active GaAs, being incorporated into the final product .

Molecular Structure Analysis

Trimethylgallium has a molecular formula of C3H9Ga . The monomeric units of TMG are linked by multiple weak Ga—C interactions .

Physical And Chemical Properties Analysis

Trimethylgallium is a colorless, transparent and toxic liquid at room temperature and pressure . It is easily oxidized in the air, spontaneously ignites at room temperature, and emits white smoke of metal oxides when burning . It has a molecular weight of 114.83 g/mol .

科学研究应用

Decomposition Analysis

Trimethylgallium is used in decomposition analysis studies. For instance, its decomposition under H2 and N2 atmospheres was examined using a high-resolution time-of-flight mass spectrometry system . This study is crucial for clarifying the overall reaction and verifying theoretical calculations .

Precursor for Gallium

Trimethylgallium is commonly used as a precursor for gallium (Ga) in various scientific applications . A clear understanding of the thermal decomposition of TMG in the gas phase is necessary for these applications .

Metalorganic Vapor Phase Epitaxy (MOVPE)

In the field of MOVPE, TMG plays a significant role. The reaction in MOVPE involves two parts: gas phase and surface reactions . Raw materials are transported to the heating zone by the carrier gas, where the reaction occurs in the gas phase, and finally, materials crystallize on the surface of the substrate .

Growth of Ultrathin GaN Films

TMG is used as a gallium precursor for the growth of ultrathin GaN films on Si (100) substrates via hollow-cathode plasma-assisted atomic layer deposition . The study compared TMG and triethylgallium (TEG) as gallium precursors, and it was found that GaN layers grown using TMG precursor exhibited improved structural and optical properties when compared to GaN films grown with TEG precursor .

Adduct Formation

In a commercially available horizontal metalorganic vapor-phase epitaxy, the decomposition of TMG into dimethylgallium and monomethylgallium along with its adduct formation with NHx has been studied .

6. High-Resolution and High-Sensitivity Mass Spectrometry Measurements TMG is used in time-of-flight (TOF) high-resolution and high-sensitivity mass spectrometry measurements . These measurements are crucial for understanding the decomposition of TMG and its adduct formation .

作用机制

Target of Action

Trimethylgallium (TMG), often abbreviated to TMGa, is an organogallium compound with the formula Ga(CH3)3 . It is primarily used as a precursor for gallium in the production of gallium-containing compound semiconductors . These semiconductors are used in the production of LED lighting and other semiconductor devices .

Mode of Action

TMG is a colorless, pyrophoric liquid that adopts a monomeric structure . When examined in detail, the monomeric units are clearly linked by multiple weak Ga—C interactions . The most widely used method for commercial production of high-purity TMG is the reaction of a Ga–Mg mixture or alloy with methyl iodide in ether .

Pharmacokinetics

It’s important to note that tmg is a pyrophoric liquid and reacts with water to release methane .

Result of Action

The result of TMG’s action is primarily seen in its role as a precursor for gallium in the production of gallium-containing compound semiconductors . These semiconductors are used in the production of LED lighting and other semiconductor devices .

Action Environment

The action of TMG can be influenced by environmental factors. For instance, the decomposition of TMG can vary depending on the atmosphere it is in . Additionally, TMG is pyrophoric, meaning it can ignite spontaneously in air, and it reacts with water to release methane . Therefore, the environment in which TMG is used must be carefully controlled to ensure safety and efficacy.

安全和危害

Trimethylgallium is a hazardous substance. It is recommended to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation . It is easily oxidized in the air, spontaneously ignites at room temperature, and emits white smoke of metal oxides when burning .

未来方向

属性

IUPAC Name |

trimethylgallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.Ga/h3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZXGTMEAKBVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ga](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Ga | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061696 | |

| Record name | Trimethylgallium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Akzo Nobel MSDS] | |

| Record name | Trimethylgallium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

223.0 [mmHg] | |

| Record name | Trimethylgallium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1445-79-0 | |

| Record name | Trimethylgallium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylgallium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylgallium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)

![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)